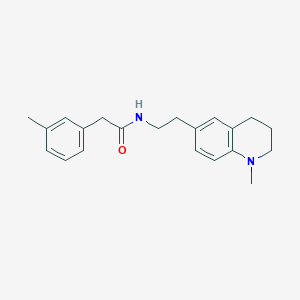

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-5-3-6-18(13-16)15-21(24)22-11-10-17-8-9-20-19(14-17)7-4-12-23(20)2/h3,5-6,8-9,13-14H,4,7,10-12,15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDTZVGNLGGZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H32N4O2. The compound features a tetrahydroquinoline moiety, which is known for its presence in various natural products and pharmaceuticals. This structural characteristic is associated with diverse biological activities, including anti-cancer and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : The initial step often includes the synthesis of 1-methyl-1,2,3,4-tetrahydroquinoline through a Pictet-Spengler reaction.

- Alkylation : The tetrahydroquinoline core is then alkylated with an ethyl halide to introduce the ethyl group.

- Acetamide Formation : Finally, the acetamide group is introduced through a reaction with an appropriate acylating agent.

These steps can be optimized for yield and purity using controlled reaction conditions and purification techniques such as chromatography.

Anti-Cancer Activity

Research indicates that compounds containing the tetrahydroquinoline structure exhibit significant anti-cancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that derivatives of tetrahydroquinoline can induce apoptosis in various cancer cell lines. Specific IC50 values have been reported ranging from 5.4 to 17.2 μM for selected derivatives .

- Mechanism of Action : The proposed mechanisms include the modulation of cell cycle phases and induction of mitochondrial membrane depolarization leading to increased reactive oxygen species (ROS) generation .

Anti-Inflammatory Effects

The compound's potential anti-inflammatory effects have been highlighted in several studies:

- Inhibition of Cytokine Production : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines in activated macrophages . This suggests that this compound may also exhibit similar properties.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Tetrahydroquinoline Derivatives : A study demonstrated that certain tetrahydroquinoline derivatives exhibit selective cytotoxicity against breast cancer cell lines (e.g., MCF-7), with some compounds showing IC50 values as low as 0.1 μg/mL .

- Mechanistic Insights : Another research highlighted the binding affinity of these compounds to tubulin, suggesting a potential mechanism involving disruption of microtubule dynamics in cancer cells.

Data Summary

Comparison with Similar Compounds

Substituent Variations on the Core Ring

- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide (): This analog replaces the 1-methyl group with 1-ethyl and introduces a 2-oxo group on the tetrahydroquinoline.

- N-(2-(2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)ethyl)acetamide (Compound 22, ): The isoquinoline core (vs. quinoline) and benzyl/methoxy substituents increase steric bulk and electron density, which might influence melatonin receptor affinity. The methoxy group could improve solubility compared to the target compound’s methyl group .

Table 1: Core Ring Modifications

Acetamide Side Chain Modifications

Nitrogen Substitution and Linker Length

- The methylene linker (vs. ethyl) may reduce conformational flexibility .

- Acetamide, N-[(1-acetyl...methyl]-N-(1-methylethyl) (): The isopropyl group on the acetamide nitrogen creates steric hindrance, which might reduce binding efficiency in crowded enzymatic pockets. The acetyl group on the tetrahydroquinoline could modulate pharmacokinetics via altered hydrolysis rates .

Table 2: Acetamide Side Chain Variations

Aryl Group Modifications

Electron-Donating vs. Electron-Withdrawing Groups

- (E)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (Compound 50, ): The trifluoromethylphenyl group enhances lipophilicity and metabolic resistance but may introduce toxicity concerns. In contrast, the target’s m-tolyl group offers moderate hydrophobicity with fewer metabolic liabilities .

Table 3: Aryl Group Comparisons

Key Research Findings and Implications

- Activity Trends : Compounds with electron-donating groups (e.g., m-tolyl) on the acetamide moiety generally exhibit favorable pharmacokinetic profiles, while electron-withdrawing groups (e.g., chloro, trifluoromethyl) may enhance target binding at the expense of metabolic stability .

- Structural Flexibility : Ethyl linkers (as in the target compound) provide optimal balance between conformational flexibility and steric constraints, whereas shorter linkers (e.g., methylene) restrict rotational freedom .

- Core Modifications : The absence of a 2-oxo group in the target compound (vs. ) may reduce susceptibility to enzymatic degradation, enhancing in vivo half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.